molecular formula C18H14N4O2 B1402853 6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline CAS No. 1314446-41-7

6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline

Cat. No. B1402853
CAS RN: 1314446-41-7
M. Wt: 318.3 g/mol
InChI Key: HNNZXBQIPQCETR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline (DMNIQ) is a novel synthetic compound that has recently gained attention in the field of scientific research. DMNIQ is a member of the quinoxaline family of compounds, which are known for their broad range of biological activities. DMNIQ has been studied for its potential applications in drug discovery, as well as its potential for use in laboratory experiments.

Scientific Research Applications

Synthesis of 6H-Indolo[2,3-b]quinoxalines

6H-Indolo[2,3-b]quinoxalines, a class to which 6,7-Dimethyl-2-(5-nitro-1H-indol-3-yl)-quinoxaline belongs, have been synthesized via the condensation of isatin and 5-nitroisatin with o-phenylenediamine. Subsequent alkylation and various chemical treatments yield derivatives like 5-methyl-6H-indolo[2,3-b]quinoxalin-3-one. The detailed structural characterization of these compounds is confirmed through spectroscopic methods (Shulga & Shulga, 2020).

Synthesis of Quinoxaline Derivatives

N-heterocycle-fused quinoxalines, including pyrrolo[1,2-a]quinoxalines and indolo[1,2-a]quinoxalines, have been synthesized using dimethyl sulfoxide as both a reactant and solvent. This method is notable for its efficiency and green approach, yielding a wide range of products with moderate to excellent yields (Xie et al., 2017).

Biological Activities

Antimicrobial Activity

A series of novel 6H-indolo (2, 3-b) quinoxaline fused azetidinones have been synthesized and evaluated for their antimicrobial activities. These compounds display significant activity against both gram-positive and gram-negative bacterial strains as well as fungal species, with para-nitro substituted derivatives being particularly potent antimicrobial agents (Padmini et al., 2015).

Antiviral Activity

The compound 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline has demonstrated potent antiviral activity against herpes simplex virus type 1, varicella-zoster virus, and cytomegalovirus. It appears to exert its antiviral action by intercalating into the DNA helix, thus disturbing vital steps required for viral uncoating (Harmenberg et al., 1991).

Interaction with DNA

1H NMR studies have been used to investigate the interaction of ellipticine and its analogues, including 2-3-dimethyl-6-(2-dimethylaminoethyl)6H-indolo-[2,3-b]quinoxaline, with DNA. These drugs bind to DNA by intercalation, with some showing no strong base preferences and others having preferred binding sites, indicating their potential use in therapeutic applications targeting DNA (Patel et al., 1991).

Inhibition of 5-Lipoxygenase-Activating Protein

The compound 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid has been described as a potent and selective inhibitor of 5-lipoxygenase-activating protein, a key player in leukotriene synthesis. This compound has demonstrated excellent in vitro and in vivo inhibition, superior pharmacokinetics, and safety in animal models (Hutchinson et al., 2009).

properties

IUPAC Name

6,7-dimethyl-2-(5-nitro-1H-indol-3-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-10-5-16-17(6-11(10)2)21-18(9-20-16)14-8-19-15-4-3-12(22(23)24)7-13(14)15/h3-9,19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNZXBQIPQCETR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(N=C2C=C1C)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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